Cefquinome sulfate

描述

Cefquinome Sulfate is the sulfate form of cefquinome, a semisynthetic, broad-spectrum, fourth-generation aminothiazolyl cephalosporin with antibacterial activity. Cefquinome binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

作用机制

Target of Action

Cefquinome sulfate, a fourth-generation cephalosporin, primarily targets the penicillin-binding proteins (PBPs) located within the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and reshaping the cell wall during growth and division .

Mode of Action

This compound acts by inhibiting bacterial cell wall synthesis . It binds to the PBPs and obstructs the formation of the peptidoglycan layer . This interaction blocks the –CH2OH group of biocatalysts (transpeptidase, carboxypeptidase, and endopeptidase) irreversibly, thereby inhibiting bacterial cell wall biosynthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway. By binding to PBPs, this compound interferes with the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall integrity. This disruption leads to the weakening of the bacterial cell wall, causing cell lysis and death .

Pharmacokinetics

This compound exhibits a biphasic decline and fits well into a two-compartmental open model after intravenous dosing . It has a relatively short half-life of about 2.5 hours . It is less than 5% protein-bound and is excreted unchanged in the urine . The pharmacokinetic parameters after intramammary administration include a maximum concentration (Cmax) of 59763.7 ng/mL and a half-life (T1/2) of 5.25 hours .

Result of Action

The antibacterial activity of this compound is defined as the maximum change in the bacterial population after each dose . When the concentration of the antibiotic remains above the minimum inhibitory concentration (MIC) for more than 81% of the time in vivo, the density of the bacteria (e.g., Streptococcus agalactiae) is reduced by 2-log10 . This indicates a significant reduction in bacterial colony counts, demonstrating the effectiveness of this compound in treating bacterial infections.

Action Environment

The stability of this compound can be influenced by several environmental factors such as temperature, relative air humidity, buffer components, and the presence of hydrogen and hydroxide ions . For instance, this compound is known to undergo degradation, which could be increased by higher temperatures . It is also more stable in acidic environments than in alkaline ones . These factors can influence the action, efficacy, and stability of this compound in both aqueous solutions and solid phase .

生化分析

Biochemical Properties

Cefquinome sulfate plays a significant role in biochemical reactions. It is resistant to beta-lactamase, which enhances its stability . The compound interacts with penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall biosynthesis . The binding of this compound to PBPs inhibits the synthesis of the bacterial cell wall, leading to bacterial cell death .

Cellular Effects

This compound exerts various effects on cells. It inhibits bacterial cell wall synthesis, which leads to cell lysis and death . This antibiotic is effective against a variety of bacterial infections, including respiratory tract infections and mastitis in animals .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis . It binds to PBPs within the bacterial cell wall, obstructing the formation of the peptidoglycan layer . This disruption in the cell wall synthesis leads to bacterial cell death .

Temporal Effects in Laboratory Settings

This compound is known for its stability. It has a relatively short half-life of about 2.5 hours . It is less than 5% protein-bound and is excreted unchanged in the urine . Over time, the effects of this compound remain consistent, provided that the compound is stored under appropriate conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study on pigs suggested that a dosage of 3-5 mg/kg twice daily is advised for the effective control of respiratory tract infections . The dosage may need to be adjusted based on the specific condition being treated and the animal’s response to the medication .

Metabolic Pathways

This compound is predominantly metabolized renally . It is metabolized only to a small extent, with the unchanged form of Cefquinome accounting for 90% of the urinary activity excreted during the first 8 hours after administration in calves .

Transport and Distribution

This compound is not extensively distributed as it is an organic acid with low fat solubility . Following parenteral administration, the highest activities of this compound are found in injection-site tissue, kidney, and liver . It is predominantly excreted renally .

Subcellular Localization

The subcellular localization of this compound is primarily extracellular due to its mechanism of action. It targets the cell wall of bacteria, which is located outside the plasma membrane . Therefore, this compound does not need to enter the bacterial cell to exert its antibacterial effects .

生物活性

Cefquinome sulfate is a fourth-generation cephalosporin antibiotic primarily used in veterinary medicine. It exhibits broad-spectrum antibacterial activity, particularly against both Gram-positive and Gram-negative bacteria. This document provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, case studies, and relevant research findings.

Cefquinome acts by inhibiting bacterial cell wall synthesis through its interaction with penicillin-binding proteins (PBPs). The inhibition of PBPs disrupts the cross-linking of peptidoglycan layers in the bacterial cell wall, leading to cell lysis and death. Importantly, cefquinome is resistant to hydrolysis by many β-lactamases, which enhances its effectiveness against resistant bacterial strains .

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied, particularly in veterinary applications. Key pharmacokinetic parameters include:

- Half-life : Approximately 2.5 hours .

- Protein Binding : Less than 5% .

- Elimination : Primarily excreted unchanged in urine .

Case Study: Pharmacokinetics in Lactating Cows

A study investigated the pharmacokinetics of this compound following intramammary administration in lactating cows. The results indicated that a dose of 75 mg/gland maintained effective concentrations in milk for an extended period, demonstrating cefquinome's suitability for treating mastitis . The pharmacokinetic parameters derived from this study included:

| Parameter | Value |

|---|---|

| AUC (0-24 h) | High concentration maintained |

| Elimination Half-life | Prolonged after intramammary infusion |

Antibacterial Efficacy

Cefquinome exhibits potent antibacterial activity against various pathogens, including Escherichia coli, Staphylococcus aureus, and other bacteria responsible for veterinary infections. Studies have shown that cefquinome is effective in treating conditions like acute mastitis and respiratory diseases in cattle .

Case Study: Efficacy Against Mastitis

In a controlled study involving lactating mice infected with E. coli, cefquinome was administered intramammarily at varying doses (25 to 400 μg/gland). The results demonstrated significant reductions in bacterial counts within mammary tissues, confirming its efficacy in treating mastitis infections .

Comparative Studies

Research comparing cefquinome with other antibiotics has highlighted its effectiveness and resistance to certain resistance mechanisms:

| Antibiotic | Activity Level | Resistance to β-lactamases |

|---|---|---|

| Cefquinome | High | Yes |

| Cefpirome | Moderate | No |

| Cefotaxime | Moderate | No |

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Castilho et al. (2017) : Investigated the impact of biofilm on bacterial susceptibility to cefquinome in bovine primary mammary epithelial cells. The study found that cefquinome effectively inhibited bacterial growth even in biofilm presence .

- Xiao et al. (2023) : Conducted a pharmacokinetic analysis following intramammary infusion in dairy cows, showing prolonged effective concentrations in milk .

- Guangdong Provincial Key Laboratory Study : Established a pharmacodynamic model for evaluating the effectiveness of cefquinome against mastitis pathogens, reinforcing its clinical relevance .

科学研究应用

Therapeutic Uses

Cefquinome sulfate is utilized for treating a range of bacterial infections, particularly in cattle and pigs. The following are notable applications:

- Mastitis in Dairy Cows : this compound is effective in treating mastitis, especially cases caused by Escherichia coli and Staphylococcus aureus. Studies indicate that intramammary administration results in high cure rates, significantly improving milk production and quality when the bacteria are susceptible to the antibiotic .

- Bovine Respiratory Disease : This compound is indicated for respiratory infections in cattle, including shipping fever and other respiratory tract diseases .

- Gastrointestinal Infections : It is also used to treat gastrointestinal diseases in pigs, showcasing its broad-spectrum efficacy against both gram-positive and gram-negative bacteria .

Pharmacokinetics and Efficacy

Research has demonstrated the pharmacokinetic properties of this compound, which influence its therapeutic effectiveness:

- Sustained Concentration : In lactating cows, cefquinome maintains effective concentrations above 1 μg/mL for up to 12 hours post-administration, indicating its prolonged action .

- Dosage Regimen : Studies suggest that a dosage of 75 mg/gland for intramammary infusion achieves significant therapeutic outcomes, with optimal dosing schedules enhancing efficacy against bacterial infections .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in clinical settings:

- Study on Mastitis Treatment : A study highlighted that administering cefquinome intramammarily led to a significant reduction in bacterial counts in mammary tissues of infected cows. The pharmacodynamic model established showed that doses of 200 μg/gland once daily were effective in achieving therapeutic success .

- Residue Elimination Studies : Research focused on determining the withdrawal period for this compound residues in cow's milk found that the residual amount fell below the maximum residue limit within 36 hours post-treatment. This informs safe administration practices for dairy cows to ensure consumer safety .

Comparative Efficacy

This compound's efficacy has been compared with other antibiotics:

| Antibiotic | MIC (µg/mL) | Spectrum of Activity |

|---|---|---|

| This compound | 0.12 | Broad-spectrum against E. coli, Salmonella spp., Pasteurella spp. |

| Cefotaxime | 0.25 | Similar spectrum but lower efficacy against specific strains |

| Cefpirome | 0.06 | Comparable effectiveness with fewer resistance cases |

This table illustrates cefquinome's competitive edge as an effective treatment option against various pathogens.

Safety Profile

This compound is generally considered safe for use in veterinary medicine. It exhibits time-dependent antibacterial activity with minimal post-antibiotic effects, making it suitable for long-term treatment regimens without significant risk of resistance development .

常见问题

Basic Research Questions

Q. What are the key factors influencing the solubility of cefquinome sulfate in different solvents, and how can researchers optimize solvent selection for experimental setups?

Solubility is temperature-dependent and varies across solvents. Experimental data show that solubility decreases with increasing temperature in pure solvents (methanol, ethanol, water) and mixed acetone-water systems. For optimal solvent selection, prioritize solvents like water (2 mg/mL at 277.15–305.15 K) for low-temperature applications, or methanol/ethanol for studies requiring controlled dissolution kinetics. Thermodynamic modeling using the Van’t Hoff equation can predict solubility behavior .

Q. What is the molecular basis for this compound’s β-lactamase resistance, and how does this influence its antibacterial spectrum?

Cefquinome’s aminothiazolyl side chain enhances stability against β-lactamases, allowing activity against Gram-positive and Gram-negative bacteria. This resistance is critical for studying pathogens like Staphylococcus aureus and Escherichia coli in veterinary research. Methodologically, susceptibility testing should follow CLSI guidelines using agar dilution or broth microdilution to confirm efficacy .

Q. How does temperature variation affect the stability of this compound in aqueous solutions, and what are the implications for sample storage?

Hydrolytic degradation accelerates at elevated temperatures (e.g., 343 K) and extreme pH (0.45–10.48). For storage, aqueous solutions should be maintained at 277–298 K and neutral pH. Pre-formulation studies should include accelerated stability testing under stress conditions (e.g., 343 K for 24 hours) to identify degradation products via HPLC-UV .

Q. What validated analytical techniques are available for assessing this compound purity and degradation products in pharmaceutical research?

Reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid and acetonitrile) and diode array detection (SPD-20AT) is widely used. TLC can supplement HPLC for preliminary degradation analysis. Validate methods per ICH guidelines, including specificity, linearity (1–100 µg/mL), and recovery rates (>95%) .

Advanced Research Questions

Q. How do thermodynamic parameters such as Gibbs free energy and enthalpy changes inform the dissolution behavior of this compound in mixed solvent systems?

Negative enthalpy (ΔH°) and Gibbs free energy (ΔG°) values from Van’t Hoff analyses indicate exothermic, spontaneous dissolution. In acetone-water mixtures, preferential solvation by water molecules drives solubility. Researchers should calculate activity coefficients and use the modified Apelblat equation to model non-ideal solvent interactions .

Q. What methodological considerations are critical when designing HPLC protocols for quantifying this compound in biological matrices?

Use solid-phase extraction (SPE) with HLB cartridges to isolate cefquinome from plasma. Optimize chromatographic conditions: flow rate (1.0 mL/min), column temperature (303 K), and detection wavelength (270 nm). Validate recovery rates (≥85%) and limit of quantification (LOQ: 0.05 µg/mL) using spiked calibration curves .

Q. What challenges arise in formulating this compound into nanosuspensions, and how can particle size and polydispersity index (PDI) be optimized?

Nanosuspensions require homogenization (e.g., mortar grinding) and stabilizers like Labrafac PG. Particle size (<200 nm) and PDI (<0.3) are critical for bioavailability. Dilute nanosuspensions 20–30× in oil phases to avoid aggregation. Validate stability via zeta potential measurements (>|±30| mV) .

Q. How can researchers resolve contradictions between solubility enhancement strategies and compound stability during formulation development?

High-temperature solubility methods may conflict with thermal degradation. Use co-solvents (e.g., PEG 400) or cyclodextrin complexation to enhance solubility without heating. Conduct parallel studies comparing dissolution kinetics (e.g., rotating disk method) and stability profiles (Arrhenius plots) to identify optimal conditions .

Q. What are the primary degradation pathways of this compound under varying pH conditions, and how can these be mitigated in experimental settings?

Alkaline hydrolysis (pH > 8) cleaves the β-lactam ring, while acidic conditions (pH < 3) degrade the thiazole moiety. Buffered solutions (pH 6–7) minimize degradation. For long-term studies, lyophilize samples and store at 253 K. Monitor degradation via HPLC retention time shifts (parent compound: ~6.2 minutes) .

Q. What computational models are suitable for predicting the solubility and stability of this compound in novel solvent systems?

Use the Jouyban-Acree model for mixed solvents and molecular dynamics simulations to predict solvation effects. Pair these with QSPR (Quantitative Structure-Property Relationship) analyses to correlate molecular descriptors (e.g., logP, polar surface area) with experimental stability data .

属性

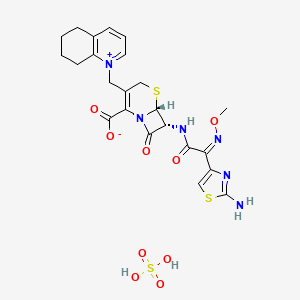

IUPAC Name |

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O5S2.H2O4S/c1-34-27-16(14-11-36-23(24)25-14)19(30)26-17-20(31)29-18(22(32)33)13(10-35-21(17)29)9-28-8-4-6-12-5-2-3-7-15(12)28;1-5(2,3)4/h4,6,8,11,17,21H,2-3,5,7,9-10H2,1H3,(H3-,24,25,26,30,32,33);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYOHRXSGUROPGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-].OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O9S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84957-30-2, 118443-89-3 | |

| Record name | CEFQUINOME SULFATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-[[(6R,7R)-7-[2-(2-Amino-4-thiazolyl)glyoxylamido]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-5,6,7,8-tetrahydroquinolinium hydroxide, inner salt 72-(Z)-(O-methyloxime), sulfate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。